molecular formula C10H11NO2 B1322998 Methyl 5-cyclopropylnicotinate CAS No. 893740-24-4

Methyl 5-cyclopropylnicotinate

Cat. No.: B1322998
CAS No.: 893740-24-4
M. Wt: 177.2 g/mol
InChI Key: IFKBAHVKDUCQJB-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylnicotinate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformation

Methyl 5-formylnicotinate, a related compound to Methyl 5-cyclopropylnicotinate, has been utilized in chemical synthesis processes. Wenkert et al. (1970) discussed its use in the synthesis of 3-methoxycarbonyl-2-piperideines and attempted transformation into isoquinuclidines, showcasing its potential in creating complex nitrogenous structures (Wenkert, Dave, Dainis, & Reynolds, 1970).

Epigenetic Research

While not directly involving this compound, related research in epigenetics has explored the conversion of cytosine bases in DNA, like 5-methylcytosine, to 5-hydroxymethylcytosine. This work by Booth et al. (2012) and Tahiliani et al. (2009) highlights the importance of such chemical conversions in understanding gene silencing and genome stability (Booth et al., 2012); (Tahiliani et al., 2009).

Cycloaddition Reactions in Organic Synthesis

N-Methylation of methyl 5-hydroxynicotinate and subsequent reactions, as explored by Fu et al. (2017), demonstrate the compound's role in organic synthesis, particularly in producing bicyclic structures that resemble natural alkaloids (Fu et al., 2017).

Applications in Pest Management

Methyl isonicotinate, another variant, has been studied by Teulon et al. (2017) for its use in thrips pest management, showcasing the broader applications of nicotinate derivatives in agriculture (Teulon et al., 2017).

Antibacterial Agents Synthesis

Research by Bouzard et al. (1992) on related compounds highlights the synthesis and testing of naphthyridine derivatives for antibacterial activity, which may inform similar applications for this compound (Bouzard et al., 1992).

Mechanism of Action

Target of Action

Methyl 5-cyclopropylnicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to niacin, it may interact with similar targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .

Mode of Action

Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . This vasodilation is thought to involve the release of prostaglandin D2 .

Biochemical Pathways

Niacin and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and lipid synthesis .

Pharmacokinetics

The adme properties of a compound can significantly impact its bioavailability and therapeutic efficacy . For instance, a compound’s solubility can influence its absorption and distribution, while its metabolic stability can affect its bioavailability and potential for drug interactions .

Result of Action

Based on the known effects of methyl nicotinate, it can be inferred that this compound may cause peripheral vasodilation, leading to increased local blood flow . This could potentially result in relief from muscle and joint pain .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the body . .

Properties

IUPAC Name

methyl 5-cyclopropylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKBAHVKDUCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629592
Record name Methyl 5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-24-4
Record name Methyl 5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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